In terms of research applications, Furfuryl Alcohol, a related compound, has been noted for its versatility and eco-sustainability . It finds applications in various fields such as aerospace, scientific laboratories, and the auto industries . Due to their exceptional resistance to corrosive chemicals (e.g. acids, alkalis and other solvents), they are also used in built environment as cementitious grouts .
Furfuryl pentanoate is a chemical compound used primarily in the flavors and fragrances industry . .
Furfuryl pentanoate is used as a flavoring agent due to its unique aroma . It’s used in the formulation of a wide variety of food products.
Furfuryl pentanoate could potentially be used in the synthesis of other chemical compounds, given its structure and reactivity .
While there’s no direct evidence of its use in pharmaceuticals, related compounds are often used in the synthesis of pharmaceuticals .
Given its use in fragrances, it’s possible that Furfuryl pentanoate could be used in the formulation of perfumes, lotions, and other cosmetic products .
Furfuryl pentanoate could be used in research settings, particularly in studies related to flavor and fragrance chemistry .
Furfuryl pentanoate, like other esters, could potentially be used in studies related to environmental science, such as those investigating the breakdown of organic compounds in the environment .
Furfuryl pentanoate has the chemical formula C10H14O3 and a CAS Registry Number of 36701-01-6. It is characterized by its pleasant aroma and is often used in flavoring and fragrance formulations. The compound is a colorless to pale yellow liquid at room temperature, exhibiting low volatility and moderate solubility in water, which makes it suitable for various applications in food and cosmetics .
Furfuryl pentanoate undergoes hydrolysis in the presence of water, breaking down into furfuryl alcohol and pentanoic acid. This reaction is typical for many esters, where the ester bond is cleaved by the addition of water . Additionally, furfuryl alcohol can be oxidized to form furfural, which can further undergo various transformations, including the formation of 2-furoic acid . The metabolic pathways for furfuryl pentanoate suggest that it may be converted into other compounds through similar mechanisms involving ester hydrolysis and oxidation .
Furfuryl pentanoate can be synthesized through the esterification process, which involves the reaction between furfuryl alcohol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The general reaction can be represented as follows:
This method allows for the efficient production of furfuryl pentanoate while minimizing by-products .
Furfuryl pentanoate finds applications primarily in the food industry as a flavoring agent due to its pleasant scent. It is also utilized in cosmetic formulations for its fragrance properties. Moreover, its role in biochemical pathways suggests potential uses in nutritional supplements or functional foods aimed at enhancing lipid metabolism .
While specific interaction studies focusing solely on furfuryl pentanoate are sparse, it is known that compounds derived from furfural exhibit interactions with various biological systems. For instance, metabolites from furfural have been shown to participate in pathways leading to glycine conjugation and subsequent excretion in urine . Understanding these interactions can provide insights into the safety and efficacy of furfuryl pentanoate in consumer products.
Furfuryl pentanoate shares structural similarities with several other compounds within the category of furfuryl esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Furfuryl acetate | C7H10O3 | Commonly used as a flavoring agent; shorter carbon chain. |
Furfuryl propionate | C8H12O3 | Similar structure but with a propionic acid moiety; used in food flavoring. |
Furfuryl butyrate | C9H14O3 | Slightly longer chain than furfuryl acetate; used in similar applications. |
Furfuryl pentanoate stands out due to its moderate chain length and unique sensory properties, making it particularly appealing for specific flavor profiles not achievable with shorter-chain esters.
Irritant